Welcome to the BenchChem Online Store!
molecular formula C10H10BrNO4 B8525632 5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

Cat. No. B8525632
M. Wt: 288.09 g/mol
InChI Key: NVDGWHLODNWDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772300B2

Procedure details

To a solution of 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester (630 mg, 2.187 mmol) in pyridine (8 ml) at 0° C. was added methane sulfonyl chloride (0.34 ml, 4.37 mmol, 2 equiv.) and the reaction mixture was stirred for 1 hour at 25° C. Then NH3 gas was purged in to reaction mixture at 0° C. and stirred at 25° C. for 30 minutes. The excess NH3 was evaporated off in vacuo. The reaction mixture was cooled to 0° C., a fresh lot of methane sulfonyl chloride (1.35 ml, 17.49 mmol, 8 equiv.) was added drop wise to the mixture and stirring was continued at 25° C. for another 16 hours. The reaction mixture was quenched with saturated aqueous NaHCO3 solution (20 ml) and extracted with EtOAc (2×40 ml). The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to dryness. The resulting crude material was purified by column chromatography over normal silica gel (10% EtOAc in hexane) to give 5-bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester (320 mg, 54%) as yellow oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([C:7]1[C:12]([C:13](O)=O)=[CH:11][C:10]([Br:16])=[CH:9][N:8]=1)=[O:6])([CH3:3])[CH3:2].CS(Cl)(=O)=O.[N:22]1C=CC=CC=1>>[CH:1]([O:4][C:5]([C:7]1[C:12]([C:13]#[N:22])=[CH:11][C:10]([Br:16])=[CH:9][N:8]=1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC=C(C=C1C(=O)O)Br
Name
Quantity
0.34 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then NH3 gas was purged in to reaction mixture at 0° C.
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess NH3 was evaporated off in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 25° C. for another 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NaHCO3 solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by column chromatography over normal silica gel (10% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC(=O)C1=NC=C(C=C1C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.